molecular formula C12H17NO3 B8594954 2,2-Dimethoxy-N-(1-phenylethyl)acetamide CAS No. 62373-65-3

2,2-Dimethoxy-N-(1-phenylethyl)acetamide

Cat. No. B8594954
Key on ui cas rn: 62373-65-3
M. Wt: 223.27 g/mol
InChI Key: CISYCQXGKZRZKU-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

A mixture of methyl dimethoxyacetate (2.10 g, 15.6 mmol) and α-methylbenzylamine (1.90 g, 15.7 mmol) was stirred at ambient temperature for 5 d and at 40° C. for 4 d. To the reaction mixture was added hexane (5 mL), and the mixture was sonicated. Two layers formed, but no solid precipitated, even upon cooling, and the hexane layer was withdrawn with a pipette. This was repeated twice. The residue was dissolved in EtOAc (≈100 mL), and the solution was washed with aqueous solutions of NH4Cl, NaHCO3, and brine, and dried over MgSO4. The solution was filtered and dried in vacuo overnight to give the title compound as pale yellow oil. 1H NMR (CDCl3, 400 MHz): δ=7.38-7.30 (m, 4H), 7.29-7.24 (m, 1H), 6.80 (brs, 1H), 5.16 (dq, J=8.0, 6.8 Hz, 1H), 4.70 (s, 1H), 3.42 (s, 3H), 3.36 (s, 3H), 1.52 (d, J=6.8 Hz, 3H). MS(ES+): m/z=246.07 (64) [MNa+], 224.11 (78) [MH+], 192.11 (52) [MH+-MeOH], 160.10 (60) [MH+-2 MeOH]. HPLC: tR=2.76 min (polar—5 min, ZQ3).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[CH3:10][CH:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CCCCCC>[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4]([NH:18][CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:10])=[O:5]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
COC(C(=O)OC)OC
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)N
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 5 d and at 40° C. for 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
CUSTOM
Type
CUSTOM
Details
Two layers formed
CUSTOM
Type
CUSTOM
Details
no solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
even upon cooling
CUSTOM
Type
CUSTOM
Details
the hexane layer was withdrawn with a pipette
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (≈100 mL)
WASH
Type
WASH
Details
the solution was washed with aqueous solutions of NH4Cl, NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(C(=O)NC(C)C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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